6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazine core structure, which is known for its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactionsCommon reagents used in these reactions include allyl bromide and sodium hydride, which facilitate the formation of the allyl and allyloxy substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, amines, alcohols, and various substituted aromatic compounds .
Scientific Research Applications
6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes, such as cyclooxygenases (COX), which play a role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Allyloxy)phenyl]acetamide: Shares the allyloxyphenyl group but lacks the dibenzo[c,e][1,2]thiazine core.
6-[4-(Allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: Contains similar allyloxy and phenyl groups but has a different core structure.
Uniqueness
6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its dibenzo[c,e][1,2]thiazine core, which imparts distinct chemical reactivity and potential biological activities. This core structure differentiates it from other compounds with similar substituents but different core frameworks .
Properties
Molecular Formula |
C25H22N2O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5,5-dioxo-N-(4-prop-2-enoxyphenyl)-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C25H22N2O4S/c1-3-15-27-23-14-9-18(17-22(23)21-7-5-6-8-24(21)32(27,29)30)25(28)26-19-10-12-20(13-11-19)31-16-4-2/h3-14,17H,1-2,15-16H2,(H,26,28) |
InChI Key |
OHSPCQQQHCZXNL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC=C)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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